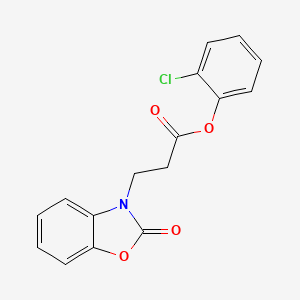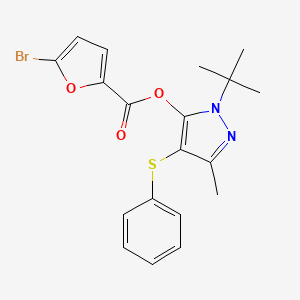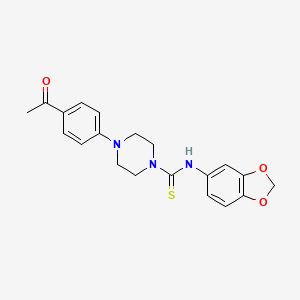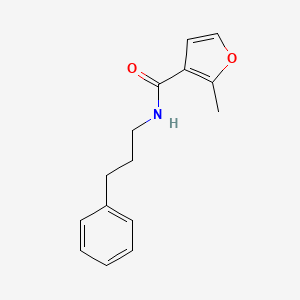
2-chlorophenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate
Descripción general
Descripción
"2-chlorophenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate" is a chemical compound synthesized through specific reactions and characterized for its structure and properties.
Synthesis Analysis
The synthesis of compounds similar to "2-chlorophenyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate" involves multiple steps, including condensation, chlorination, and esterification reactions. For instance, Yan Shuang-hu (2014) synthesized a related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, using a similar approach, which involved the use of 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like IR, 1H NMR, and X-ray diffraction. For example, the structure of a novel pyrazole derivative was elucidated by S. Naveen et al. (2018) using single crystal X-ray diffraction studies, showcasing a similar approach for structural elucidation (S. Naveen et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving these compounds can vary. For instance, P. Tähtinen et al. (1999) studied the reactions of related compounds and found high energy barriers for hindered rotation of bridgehead phenyl groups (P. Tähtinen et al., 1999).
Physical Properties Analysis
The physical properties, such as crystal structure and stability, can be analyzed through techniques like X-ray crystallography. K. Mehta (2016) characterized novel heterocyclic compounds using methods including melting point determination and elemental analysis, which are relevant for understanding the physical properties (K. Mehta, 2016).
Chemical Properties Analysis
Chemical properties such as reactivity can be studied using various spectroscopic methods. For instance, the reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles was explored by P. Pouzet et al. (1998), demonstrating a method to study the chemical properties of similar compounds (P. Pouzet et al., 1998).
Propiedades
IUPAC Name |
(2-chlorophenyl) 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-11-5-1-3-7-13(11)21-15(19)9-10-18-12-6-2-4-8-14(12)22-16(18)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQTUWVWHIZKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4835219.png)
![2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B4835227.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4835229.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4835232.png)

![ethyl 4-(cyclopropylmethyl)-1-[(2-methoxy-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4835248.png)
![3-(2-chlorophenyl)-6-[4-(diethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4835250.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4835256.png)
![1-(2-methoxyethyl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4835263.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4835273.png)

![N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4835293.png)
